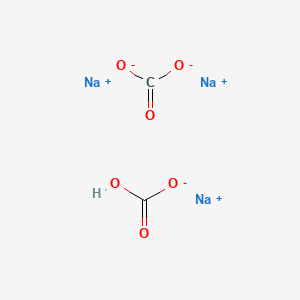

Sodium sesquicarbonate

Cat. No. B1202372

Key on ui cas rn:

533-96-0

M. Wt: 189.99 g/mol

InChI Key: WCTAGTRAWPDFQO-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US09169126B2

Procedure details

One-gram portion of barium carbonate was dissolved in 5 ml of 99% acetic acid (extra pure grade). The solution was diluted with pure water such that the total amount of the solution should be 1 L. Thus, a sample for measurement was prepared. The gluconic acid content in the sample for measurement was measured by ion chromatography (using ION CHROMATOGRAPH IC-2001, manufactured by Tosoh Corporation). Elute used on measuring was sodium carbonate-sodium hydrogen carbonate mixed solution. Sodium carbonate-sodium hydrogen carbonate mixed solution was prepared by dissolving 0.0468 g of a sodium carbonate reagent (extra pure grade) and 0.0636 g of a sodium hydrogen carbonate reagent (extra pure grade) in an appropriate amount of distilled water to prepare a solution, and then, in a graduated cylinder, distilled water was further added to the solution such that the total amount of the solution should be 1 L. Separation column was TSK gel Super IC-AP. Suppresser gel was TSK suppress IC-A. Calibration curve was made using test samples, prepared by dissolving a potassium gluconate reagent (extra pure grade) in distilled water, and then adjusted such that gluconic acid concentration should be 10 ppm, 25 ppm, or 50 ppm, respectively. Table 3 shows the results.

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ba+2]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.0468 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0.0636 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, a sample for measurement was prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

Elute

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

in a graduated cylinder, distilled water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was further added to the solution such that the total amount of the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

adjusted such that gluconic acid concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09169126B2

Procedure details

One-gram portion of barium carbonate was dissolved in 5 ml of 99% acetic acid (extra pure grade). The solution was diluted with pure water such that the total amount of the solution should be 1 L. Thus, a sample for measurement was prepared. The gluconic acid content in the sample for measurement was measured by ion chromatography (using ION CHROMATOGRAPH IC-2001, manufactured by Tosoh Corporation). Elute used on measuring was sodium carbonate-sodium hydrogen carbonate mixed solution. Sodium carbonate-sodium hydrogen carbonate mixed solution was prepared by dissolving 0.0468 g of a sodium carbonate reagent (extra pure grade) and 0.0636 g of a sodium hydrogen carbonate reagent (extra pure grade) in an appropriate amount of distilled water to prepare a solution, and then, in a graduated cylinder, distilled water was further added to the solution such that the total amount of the solution should be 1 L. Separation column was TSK gel Super IC-AP. Suppresser gel was TSK suppress IC-A. Calibration curve was made using test samples, prepared by dissolving a potassium gluconate reagent (extra pure grade) in distilled water, and then adjusted such that gluconic acid concentration should be 10 ppm, 25 ppm, or 50 ppm, respectively. Table 3 shows the results.

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ba+2]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.0468 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0.0636 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, a sample for measurement was prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

Elute

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare a solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

in a graduated cylinder, distilled water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was further added to the solution such that the total amount of the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

adjusted such that gluconic acid concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |